molecular formula C15H19BO6 B2844001 5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid, pinacol ester CAS No. 2377610-95-0

5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid, pinacol ester

Cat. No. B2844001
CAS RN: 2377610-95-0
M. Wt: 306.12
InChI Key: FNMQIEWVGRPSME-UHFFFAOYSA-N
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Description

5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid, pinacol ester is a type of boronic acid ester . Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate . The molecular weight is 306.12 .


Chemical Reactions Analysis

Boronic acids and their esters, including this compound, are known to be susceptible to hydrolysis, especially at physiological pH . They are also used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 306.12 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

properties

IUPAC Name

methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BO6/c1-14(2)15(3,4)22-16(21-14)10-6-9(13(17)18-5)7-11-12(10)20-8-19-11/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMQIEWVGRPSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCO3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxole-5-carboxylate

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